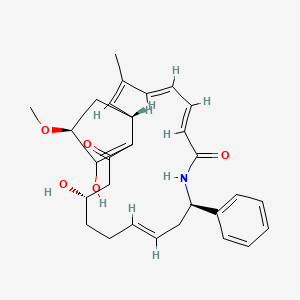
Hitachimycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Hitachimycin is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hitachimycin involves several steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: to form the bicyclic structure.
Hydroxylation: and to introduce the hydroxy and methoxy groups.
Stereoselective synthesis: to ensure the correct configuration of the stereocenters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of:
Catalysts: to enhance reaction rates.
Continuous flow reactors: for efficient large-scale synthesis.
Purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield diketones or quinones.
Reduction: may produce alcohols or alkanes.
Substitution: may result in halogenated derivatives or other substituted compounds.
科学研究应用
Hitachimycin is a macrocyclic lactam antibiotic that exhibits antiprotozoal, antibacterial, and antitumor activities . It was initially isolated from the actinomycete strain KM-4927 . The compound has a unique 19-membered ring lactam structure that includes trienamide and 1,3-diketone moieties .
Scientific Research Applications
This compound and its derivatives have been investigated for various scientific research applications, including antibacterial, antitumor, and antiprotozoal activities .
Antimicrobial Activity: this compound exhibits antimicrobial activity against various bacteria, which can be determined using the agar dilution method .
Antitumor Activity:
- This compound has shown antitumor activity against Sarcoma 180 in mice . Several acyl and carbonate derivatives of this compound have been synthesized and evaluated for their in vivo antitumor activities . Some derivatives have demonstrated higher antitumor activity than this compound itself .
- Specifically, 11-O-propionyl-15-O-butyrylthis compound and 11-O-acylthis compound derivatives have been found to be effective in in vivo assays .
- Carbonate derivatives like 11,15-di-O-methoxycarbonylthis compound, 11,15-di-O-ethoxycarbonylthis compound, and 15-O-methoxycarbonylthis compound have also shown significant in vivo antitumor activity . The length of the alkyl chain in these derivatives affects their antitumor activities, with smaller chains exhibiting higher activity .
Cytocidal Activity: this compound and its derivatives have been evaluated for cytocidal activity against HeLa S3 cells . The cytocidal activities of this compound derivatives are determined by treating HeLa S3 cells with varying concentrations of the compounds and then counting the cells .
作用机制
The mechanism of action of Hitachimycin involves its interaction with molecular targets and pathways. The compound’s functional groups and stereocenters allow it to bind to specific proteins or enzymes, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
相似化合物的比较
Similar Compounds
- (1S,2E,4E,6E,10R,16R,21R)-10-hexyl-16,20-dihydroxy-21-[(2R,4S,5R,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-methyl-9-azabicyclo[17.3.0]docosa-2,4,6,19-tetraene-8,12,18-trione .
- (2E,4Z,6Z)-10-hexyl-16,20-dihydroxy-21-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3-methyl-9-azabicyclo[17.3.0]docosa-2,4,6,19-tetraene-8,12,18-trione .
Uniqueness
The uniqueness of Hitachimycin lies in its specific configuration and functional groups. These features give it distinct chemical and biological properties, setting it apart from similar compounds.
属性
CAS 编号 |
77642-19-4 |
|---|---|
分子式 |
C29H35NO5 |
分子量 |
477.6 g/mol |
IUPAC 名称 |
(1R,2Z,4E,6E,10R,12E,16S,21S)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione |
InChI |
InChI=1S/C29H35NO5/c1-20-11-9-10-16-27(33)30-24(21-12-5-3-6-13-21)15-8-4-7-14-23(31)19-25(32)28-22(17-20)18-26(35-2)29(28)34/h3-6,8-13,16-17,22-24,26,31,34H,7,14-15,18-19H2,1-2H3,(H,30,33)/b8-4+,11-9+,16-10+,20-17-/t22-,23-,24+,26-/m0/s1 |
InChI 键 |
PLQKHNPZPRTISL-GJBOYSJPSA-N |
SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
手性 SMILES |
C/C/1=C/[C@H]2C[C@@H](C(=C2C(=O)C[C@H](CC/C=C/C[C@@H](NC(=O)/C=C\C=C1)C3=CC=CC=C3)O)O)OC |
规范 SMILES |
CC1=CC2CC(C(=C2C(=O)CC(CCC=CCC(NC(=O)C=CC=C1)C3=CC=CC=C3)O)O)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
hitachimycin stubomycin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















